molecular formula C20H23NO3 B1672994 JNJ 16259685 CAS No. 409345-29-5

JNJ 16259685

Cat. No.: B1672994
CAS No.: 409345-29-5
M. Wt: 325.4 g/mol
InChI Key: QOTAQTRFJWLFCR-UHFFFAOYSA-N
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Description

JNJ 16259685 is a highly potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is known for its significant role in inhibiting the glutamate-induced calcium response at the human mGluR1 receptor. The compound is widely used in scientific research due to its specificity and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JNJ 16259685 involves multiple steps, starting from the appropriate quinoline derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: JNJ 16259685 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like ethanol and dimethyl sulfoxide (DMSO), as well as catalysts and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

JNJ 16259685 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of mGluR1 in various physiological and pathological processes, including learning and memory, anxiety, pain, and neurodegenerative diseases .

In chemistry, this compound serves as a valuable tool for investigating the mechanisms of glutamate receptor signaling and its modulation. In biology, it is used to explore the effects of mGluR1 antagonism on cellular processes and behavior. In medicine, the compound is studied for its potential therapeutic applications in conditions such as Parkinson’s disease, schizophrenia, and chronic pain .

Mechanism of Action

JNJ 16259685 exerts its effects by selectively binding to the mGluR1 receptor and inhibiting its activation by glutamate. This inhibition prevents the downstream signaling cascade that leads to calcium mobilization and other cellular responses. The compound’s high selectivity for mGluR1 over other glutamate receptors ensures its targeted action with minimal off-target effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to JNJ 16259685 include other mGluR1 antagonists such as CPCCOEt and BAY 36-7620. These compounds also inhibit mGluR1 but differ in their potency, selectivity, and pharmacokinetic properties .

Uniqueness of this compound: this compound stands out due to its sub-nanomolar potency and high selectivity for mGluR1. It exhibits a much lower potency towards mGluR5 and shows no activity at other glutamate receptors, such as mGluR2, mGluR3, mGluR4, mGluR6, AMPA, or NMDA receptors. This unique profile makes this compound a valuable tool for studying mGluR1-specific pathways and effects .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTAQTRFJWLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462092, DTXSID901136497
Record name JNJ-16259685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409345-29-5, 409345-31-9
Record name JNJ-16259685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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